聚合草素II

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polyphyllin II (PPII) is a significant saponin in Rhizoma Paridis and has toxic effects on various cancer cells . It induces apoptosis through caspases activation and cell-cycle arrest .

Synthesis Analysis

Polyphyllin biosynthesis often occurs in response to tissue-specific combinatorial developmental cues that are transcriptionally regulated . The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate .

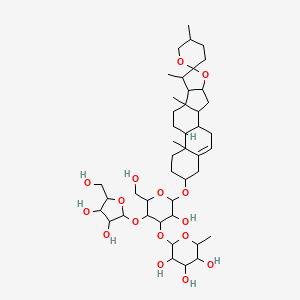

Molecular Structure Analysis

The molecular weight of Polyphyllin II is 855.02, and its molecular formula is C44H70O16 .

Chemical Reactions Analysis

Polyphyllin II has been found to have dynamic concentrations across developmental stages . The optimum harvest time of P. polyphylla var. yunnanensis, from which Polyphyllin II is extracted, is 8 years due to the highest yield of four active components .

Physical and Chemical Properties Analysis

Polyphyllin II is a solid, white to off-white substance . It is soluble in DMSO .

科学研究应用

肝癌抗癌活性

聚合草素II (PPII) 已被证明通过调节 PI3K/mTOR 信号通路抑制人肝癌细胞 (SMCC-7721) 的细胞增殖。 此外,它可以通过抑制 AKT/NF-κB 信号通路发挥抗肿瘤作用 .

胶质瘤细胞凋亡诱导

研究表明,this compound 促进 Ros 介导的 Bax/Cyt-c 细胞凋亡,从而抑制胶质瘤细胞的生长和侵袭 .

抗结直肠癌作用

尽管没有广泛报道,this compound 已显示出对结直肠癌 (CRC) 细胞的抗癌活性,通过特定分子途径诱导保护性自噬和凋亡 .

4. 药物用途的分离和纯化 一种环保且经济的方法已被开发用于从延龄草 var. 中分离和纯化this compound。 yunnanensis 提取物,这对于其在医学研究中的应用至关重要 .

作用机制

Target of Action

Polyphyllin II (PPII) is a natural steroidal saponin that primarily targets the PI3K/AKT/mTOR and STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapy .

Mode of Action

PPII interacts with its targets by inhibiting their signaling. It has been shown to lower the protein levels of phospho-Src (Tyr416), phospho-JAK2 (Tyr1007/1008), phospho-STAT3 (Tyr705), and STAT3-targeted molecules in cancer cells . This inhibition leads to changes in cell behavior, including cell cycle arrest and apoptosis .

Biochemical Pathways

The PI3K/AKT/mTOR and STAT3 pathways are key biochemical pathways affected by PPII. Inhibition of these pathways by PPII induces protective autophagy and apoptosis in cancer cells . Additionally, PPII has been found to downregulate cofilin activity, which is implicated in the inhibition of cancer cell motility .

Pharmacokinetics

The pharmacokinetics of PPII have been studied in rats. After oral administration of P. polyphylla extract, the bioavailability of PPII was found to be less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora . The compound was predominantly distributed in the liver and lungs .

Result of Action

The molecular and cellular effects of PPII’s action include inhibition of cell proliferation, induction of cell cycle arrest, apoptosis, and protective autophagy in cancer cells . In liver cancer cells, PPII has been shown to suppress cell viability and induce significant cell death .

安全和危害

生化分析

Biochemical Properties

Polyphyllin II has been found to interact with several biomolecules, including enzymes and proteins, affecting their activity. For instance, it has been shown to suppress the activity of cofilin, a protein that regulates actin dynamics during cell migration . This suppression of cofilin activity is implicated in the inhibition of cancer cell motility .

Cellular Effects

Polyphyllin II has displayed properties that inhibit cellular motility and invasion of liver cancer cells . It can remarkably suppress the proliferation of liver cancer cell lines, HepG2 and BEL7402, resulting in significant cell death . It also decreases the expression of two major hydrolytic enzymes (MMP2/MMP9), through the AKT/NF-κB signaling pathway .

Molecular Mechanism

Polyphyllin II exerts its effects at the molecular level through several mechanisms. It mediates the suppression of cofilin activity, which is implicated in the inhibition of liver cancer cell motility . It also decreases the expression of two major hydrolytic enzymes (MMP2/MMP9), through the AKT/NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

Studies have shown that it can significantly suppress the proliferation of liver cancer cell lines, leading to significant cell death .

Metabolic Pathways

It has been shown to affect the AKT/NF-κB signaling pathway .

Transport and Distribution

Polyphyllin II is predominantly distributed in the liver and lungs

属性

IUPAC Name |

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKXNOOUWFJCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673072 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76296-72-5 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)